N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its key structural features .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Structural Aspects and Properties
Research on isoquinoline derivatives highlights their unique structural aspects and properties, particularly in forming salts and inclusion compounds. These compounds exhibit interesting behaviors such as gel formation upon treatment with certain mineral acids and crystalline solid formation with others. The study of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide reveals their ability to form host–guest complexes with enhanced fluorescence emission, indicating potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methodologies
The development of novel synthesis methods for isoquinoline derivatives is a significant area of research. For instance, the Pummerer-type cyclization of N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides to produce 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines demonstrates a methodological advance in the field of organic synthesis. This method facilitates the efficient creation of compounds with potential pharmacological applications (Toda et al., 2000).
Chemical Synthesis and Reactions
Another area of application is the synthesis of 3-arylsulfonylquinoline derivatives through tert-butyl hydroperoxide mediated cycloaddition. This process highlights a metal-free approach to constructing complex molecules, emphasizing the strategic formation of C-S bonds and quinoline rings in a single step. Such methodologies are crucial for developing novel compounds with potential applications in drug discovery and development (Zhang et al., 2016).
Pharmacological Research
While avoiding direct references to drug use or side effects, it's worth noting that the structural manipulation and synthesis of isoquinoline derivatives have implications for pharmacological research. The creation and study of these compounds contribute to understanding receptor binding, enzyme inhibition, and the development of therapeutic agents. Research into the synthesis of biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, for instance, showcases the potential of these compounds in exploring new treatments and understanding biological mechanisms (Khalid et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-8-20(18,19)16-7-6-12-4-5-14(15-11(2)17)9-13(12)10-16/h4-5,9H,3,6-8,10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODGFXAROZKXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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